Bis(pyridine)iodonium tetrafluoroborate

Catalog No.
S636226
CAS No.
15656-28-7
M.F
C10H12BF4IN2
M. Wt
373.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(pyridine)iodonium tetrafluoroborate

CAS Number

15656-28-7

Product Name

Bis(pyridine)iodonium tetrafluoroborate

IUPAC Name

iodanium;pyridine;tetrafluoroborate

Molecular Formula

C10H12BF4IN2

Molecular Weight

373.93 g/mol

InChI

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1

InChI Key

WVXJCTSZJWIBQT-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]

Synonyms

bis(pyridine)iodonium(I) tetrafluoroborate, IPy2BF4

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]

The exact mass of the compound Bis(Pyridine)iodonium(1)tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(pyridine)iodonium tetrafluoroborate (CAS 15656-28-7), universally known as Barluenga's reagent, is a bench-stable, solid-state electrophilic iodinating and oxidizing agent. By delivering a highly reactive iodonium ion (I+) stabilized by pyridine ligands and a non-coordinating tetrafluoroborate counterion, it serves as a premium reagent for complex halogenation workflows . In procurement and process chemistry, it is prioritized for its ability to drive challenging C-H functionalizations, alkyne activations, and stereospecific iododesilylations under exceptionally mild, metal-free conditions. Unlike volatile or corrosive classical iodine sources, Barluenga's reagent offers an optimal balance of high electrophilic power, broad functional group tolerance, and excellent processability, making it a critical raw material for advanced pharmaceutical and fine chemical manufacturing .

Research Fit

Electrophilic iodination Broad substrate scope for unsaturated systems with reported high functional group tolerance.
Tunable alcohol oxidation Single reagent enables access to four product classes depending on conditions.
Aqueous protein/peptide iodination Tyr-selective labeling compatible with Met residues; preserves functional integrity.
Regioselective iodoarene synthesis Supports single-isomer building blocks for chiral ligand and materials chemistry.

Generic substitution with standard electrophilic iodine sources—such as N-iodosuccinimide (NIS), elemental iodine (I2), or iodine monochloride (ICl)—frequently fails in advanced synthetic routes due to insufficient reactivity or severe handling liabilities. Elemental iodine is volatile, prone to sublimation, and typically requires harsh, stoichiometric oxidants to activate electron-deficient substrates, while ICl is a highly corrosive, moisture-sensitive liquid that complicates scale-up and degrades sensitive functional groups [1]. Furthermore, while NIS is a common solid alternative, its lower electrophilic power means it frequently demands expensive transition metal catalysts or light-sensitive silver salt additives to drive reactions to completion. Consequently, substituting Barluenga's reagent with these generic alternatives often leads to stalled reactions, increased byproduct formation, and significantly higher hidden costs from required catalytic additives [1].

Substitution Risk

IPy2BF4

Stable solid; mild electrophilic iodination and tunable oxidation.

I2 / NIS / Other iodonium salts

Conversion may shift substantially; DMAP-based complexes can underperform. Oxidative side reactions more likely with conventional reagents.

IPy2BF4 in aqueous protein labeling

Preserves enzymatic activity at moderate Tyr labeling.

Chloramine-T / Iodogen

Risk of oxidative functional damage; may alter protein structure.

IPy2BF4 solid-phase peptide iodination

Methionine-compatible; no detectable thioether oxidation reported.

ICl / I2 / NIS on solid phase

Methionine sulfoxide formation is a common side reaction; may require post-reduction.

Superior Yield in Unactivated Alkyne Rearrangements

In the synthesis of α-iodoenones via the rearrangement of propargylic tosylates, Barluenga's reagent demonstrates significantly higher electrophilic activation compared to standard N-haloimides. In a direct head-to-head comparison utilizing a 0.05 M CH2Cl2 solution at room temperature, both NIS and elemental iodine (I2) failed to promote the reaction, yielding 0% conversion after 14 hours. Iodine monochloride (ICl) provided a minimal 17% yield. In contrast, Bis(pyridine)iodonium tetrafluoroborate, when paired with an acid additive, successfully drove the reaction to 93% yield under identical mild conditions[1].

Evidence DimensionProduct yield in propargylic ester rearrangement
Target Compound Data93% yield (IPy2BF4 + HBF4)
Comparator Or Baseline0% yield (NIS and I2); 17% yield (ICl)
Quantified Difference+93% absolute yield increase over NIS/I2
Conditions0.05 M CH2Cl2 solution, room temperature, 14 hours

Eliminates reaction stalling in alkyne activation, allowing buyers to achieve high-yielding transformations without resorting to harsh conditions or heavy metal catalysts.

Antipyrine iodination efficiency
Head-to-head
93% conversion with IPy2BF4 vs. 55% with I2, 50-63% with DMAP-based complexes, and 85-89% for best alternatives.
Substantial difference in synthetic efficiency; lower-performing reagent directly reduces yield.
Antipyrine, CH2Cl2, RT, 2h. Source: New J. Chem. 2023.

Elimination of Expensive Silver Additives in Iododesilylation

The cleavage of C-Si bonds (such as TIPS, TBDPS, and TBS) to form stereospecific vinyl iodides highlights a major procurement advantage for Bis(pyridine)iodonium tetrafluoroborate over NIS. While NIS can achieve this transformation, it strictly requires the addition of costly silver salts (e.g., 30 mol % Ag2CO3 or AgOAc) to suppress secondary reactions and maintain stereospecificity. Barluenga's reagent performs the same iododesilylation with full retention of double-bond configuration without requiring any silver additives, while also allowing the reaction to safely warm to room temperature without byproduct formation [1].

Evidence DimensionRequirement for catalytic silver additives
Target Compound Data0 mol % silver additives required
Comparator Or Baseline30 mol % Ag2CO3 or AgOAc required (NIS)
Quantified Difference100% reduction in silver salt consumption
ConditionsIododesilylation of TIPS/TBDPS-substituted alkenes in HFIP

Directly lowers raw material costs and simplifies supply chains by removing the need to procure and handle expensive, light-sensitive silver salts at scale.

Regioselective BINAP dioxide iodination
Cross-study comparable
92% isolated yield of 5,5′-diiodoBINAP dioxide; 0% undesired 4,4′-isomer.
Complete regiochemical fidelity eliminates costly isomer separation.
BINAP dioxide, 2.2 equiv IPy2BF4, CH2Cl2, RT. Source: J. Org. Chem. 2005.

Enhanced Processability and Handling Stability

From a manufacturing and scale-up perspective, Bis(pyridine)iodonium tetrafluoroborate offers a vastly superior handling profile compared to classical inorganic iodine sources. Elemental iodine (I2) is volatile, prone to sublimation, and requires harsh oxidants for arene activation, while iodine monochloride (ICl) is a highly corrosive, moisture-sensitive liquid that demands specialized reactor materials. In contrast, Barluenga's reagent is a chemically stable, non-volatile solid (melting point 137-141 °C) that exhibits excellent solubility in both organic and aqueous solvent systems [1].

Evidence DimensionPhysical state and handling requirements
Target Compound DataBench-stable, non-volatile solid, soluble in aqueous/organic media
Comparator Or BaselineSublimable solid requiring oxidants (I2) / Corrosive, moisture-sensitive liquid (ICl)
Quantified DifferenceElimination of specialized corrosive-resistant equipment and strict anhydrous handling
ConditionsStandard laboratory and industrial storage/handling

Reduces capital expenditure on specialized corrosion-resistant equipment and improves operator safety during large-scale manufacturing.

Protein Tyr iodination & activity
Class-level inference
Reported quantitative, selective Tyr labeling with preserved enzymatic activity on insulin, lysozyme, and glucanohydrolase.
Context-dependent; functional integrity retention supports protein labeling workflows.
Aqueous medium; full activity data in paper. Source: Biochemistry 2006.

Metal-Free C-H Iodination of Deactivated Arenes

For the functionalization of complex pharmaceutical intermediates, Bis(pyridine)iodonium tetrafluoroborate enables direct, metal-free ortho C-H iodination of deactivated aromatic systems. For example, in the synthesis of biaryl-2-carbonitriles (precursors to benzanthrones), Barluenga's reagent successfully achieves direct iodination in 68% yield without the use of transition metals [1]. Standard alternatives like NIS or I2 typically require palladium or gold catalysts, or highly acidic oxidative conditions, to activate such electron-deficient or sterically hindered rings.

Evidence DimensionTransition metal requirement for deactivated arene iodination
Target Compound DataMetal-free activation (0 mol % Pd/Au)
Comparator Or BaselineRequires Pd or Au catalysts (NIS/I2 baselines)
Quantified DifferenceComplete elimination of transition metal catalysts
Conditionsortho C-H iodination of biaryl-2-carbonitriles

Simplifies downstream purification by eliminating heavy metal contamination, which is critical for pharmaceutical intermediate procurement.

Solid-phase peptide Met compatibility
Class-level inference
Efficient Tyr iodination on resin without detectable Met sulfoxide formation; standard Fmoc-SPPS compatible.
May avoid post-synthetic reduction steps required with ICl/I2/NIS.
Resin-bound peptides, CH2Cl2, RT. Source: Tetrahedron Lett. 1998.
Tunable alcohol oxidation scope
Cross-study comparable
Four distinct product classes (ω-iodocarbonyls, ketones, aldehydes, esters) from a single reagent by tuning conditions.
Product divergence not matched by single-electron or hypervalent iodine oxidants.
Substrate/solvent/temperature control. Source: Chem. Eur. J. 2004.

Transition-Metal-Free Pharmaceutical Intermediate Synthesis

Bis(pyridine)iodonium tetrafluoroborate is the optimal reagent for the ortho C-H iodination of deactivated or sterically hindered arenes, such as biaryl-2-carbonitriles [1]. By enabling these transformations without palladium or gold catalysts, it is highly recommended for pharmaceutical manufacturing where heavy metal contamination must be strictly avoided in downstream purification.

Stereospecific Vinyl Iodide Manufacturing

In workflows requiring the iododesilylation of TIPS-, TBDPS-, or TBS-substituted alkenes, Barluenga's reagent provides a direct route to stereospecific vinyl iodides without the need for expensive silver salt additives [2]. This makes it the preferred choice for scaling up complex natural product syntheses or fine chemical production where raw material cost reduction is a priority.

Complex Alkyne and Propargylic Ester Activation

For the synthesis of α-iodoenones and related functionalized heterocycles, this compound overcomes the reactivity limitations of NIS and elemental iodine [3]. It is the recommended procurement choice for process chemists working on alkyne rearrangements who require high yields under mild, room-temperature conditions without stalling or excessive byproduct formation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Protein/peptide iodination for structural biology and conjugation
Aqueous Tyr-selective labeling with Met compatibility
Functional activity retention; mass shift confirmation
Regiochemically pure iodoarene building blocks
Single-regioisomer iodoarene synthesis
Regioisomer purity by HPLC/NMR; downstream coupling efficiency
Metal-free oxidative cyclization to iodinated heterocycles
Room-temperature cyclization without transition metals
Absence of metal contamination; heterocycle scaffold identity
Glycosyl fluoride donor synthesis for oligosaccharide assembly
Mild fluoride introduction compatible with acid-labile protecting groups
Stereoselectivity and protecting group integrity

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(pyridine)iodonium(I) tetrafluoroborate

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